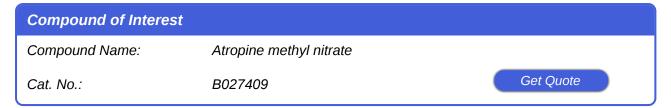


## Atropine Methyl Nitrate: A Technical Guide to Chemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and stability profile of **Atropine Methyl Nitrate**. The information is curated to support research, development, and formulation activities. All quantitative data is presented in structured tables for ease of reference, and detailed experimental protocols for stability analysis are provided.

## **Core Chemical and Physical Properties**

**Atropine methyl nitrate** is a quaternary ammonium salt of atropine, a tropane alkaloid.[1] This modification results in a molecule with distinct physicochemical characteristics compared to its parent compound, atropine. The key properties are summarized in the table below.



Property	Value	Reference(s)
Chemical Name	(8,8-dimethyl-8- azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2- phenylpropanoate,nitrate	[2]
CAS Number	52-88-0	[3][4]
Molecular Formula	C18H26N2O6	[3][4]
Molecular Weight	366.41 g/mol	[3][4][5]
Appearance	White to beige powder or crystals.	[2][6]
Melting Point	163°C	[2][3][4]
Solubility	H2O: 50 mg/mL; Freely soluble in water or alcohol; Very slightly soluble in chloroform and ether.	[2][3][7]
LogP	2.31840	[2]
рКа	Not directly available for the quaternary amine. The pKa of the parent compound atropine is 9.8.	[7]
Storage Temperature	-20°C	[3][4]

## **Stability Profile and Degradation Pathways**

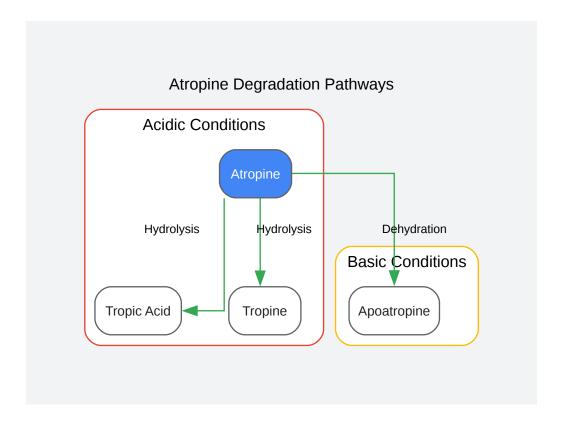
The stability of **atropine methyl nitrate** is a critical factor in its formulation and storage. The ester linkage in the molecule is susceptible to hydrolysis, which is the primary degradation pathway. The rate of degradation is significantly influenced by pH and temperature.

Key Stability Considerations:



- Hydrolysis: Atropine is known to hydrolyze in aqueous solutions, breaking down into tropic acid and tropine.[8][9] This reaction is catalyzed by both acid and base. The pH of minimum hydrolysis for atropine is in the acidic range, varying with temperature (e.g., pH 4.11 at 0°C to pH 3.24 at 100°C).[8] Ophthalmic formulations of atropine are often buffered to an acidic pH to enhance stability.[10]
- Dehydration: Under basic conditions, atropine can undergo dehydration to form apoatropine. [9]
- Oxidative Degradation: While hydrolysis is the main pathway, the potential for oxidative degradation should also be considered during forced degradation studies.
- Photostability: Atropine is generally considered stable under photolytic conditions.
- Thermal Stability: The compound is susceptible to degradation at elevated temperatures.

The degradation pathways of the core atropine structure are illustrated below.



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Caption: Degradation of Atropine under Acidic and Basic Conditions.



# **Experimental Protocols**Forced Degradation Study

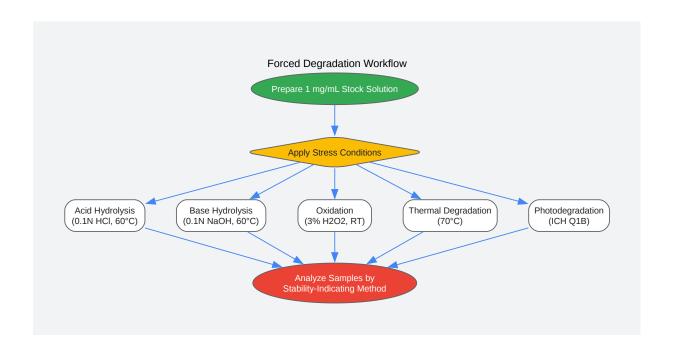
A forced degradation study is essential to identify potential degradation products and to develop a stability-indicating analytical method.

Objective: To generate degradation products of **atropine methyl nitrate** under various stress conditions.

#### Methodology:

- Preparation of Stock Solution: Prepare a stock solution of atropine methyl nitrate at a concentration of 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile).
- Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N HCl. Reflux the solution at 60°C for 30 minutes. If no significant degradation is observed, a higher concentration of acid (e.g., 1 N HCl) or a longer duration may be used.
- Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N NaOH.
  Reflux the solution at 60°C for 30 minutes.
- Oxidative Degradation: Treat an aliquot of the stock solution with 3% hydrogen peroxide at room temperature. Monitor the reaction over several hours.
- Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 70°C) for a specified period. Also, expose a solution of the drug to heat.
- Photodegradation: Expose a solution of the drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
- Sample Analysis: Analyze the stressed samples using a suitable analytical method, such as the HPLC method described below, to identify and quantify the degradation products.





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Caption: Workflow for a Forced Degradation Study.

### **Stability-Indicating HPLC Method**

A validated stability-indicating method is crucial for accurately quantifying the active pharmaceutical ingredient in the presence of its degradation products, impurities, and excipients.

Objective: To develop and validate an HPLC method for the quantification of **atropine methyl nitrate** and its degradation products.

#### Methodology:

 Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector.



#### • Chromatographic Conditions:

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μm particle size).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.025 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid) and an organic solvent (e.g., acetonitrile).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: 215 nm.
- Injection Volume: 20 μL.

#### Preparation of Solutions:

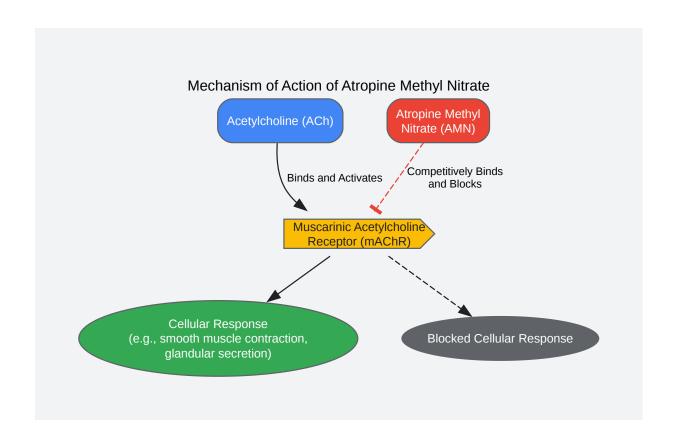
- Standard Solution: Prepare a standard solution of atropine methyl nitrate of known concentration in the mobile phase.
- Sample Solution: Prepare the sample solution (from the forced degradation study or a formulated product) at a similar concentration.
- Method Validation (as per ICH Q2(R1) guidelines):
  - Specificity: Analyze the stressed samples to ensure that the peaks of the degradation products are well-resolved from the main **atropine methyl nitrate** peak. Peak purity analysis should be performed.
  - Linearity: Establish a linear relationship between the peak area and the concentration of atropine methyl nitrate over a specified range.
  - Accuracy: Determine the recovery of a known amount of atropine methyl nitrate spiked into a placebo or sample matrix.
  - Precision: Assess the repeatability (intra-day precision) and intermediate precision (interday precision) of the method.



- Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.
- Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate) on the results.

# Mechanism of Action: Muscarinic Acetylcholine Receptor Antagonism

**Atropine methyl nitrate** is a competitive antagonist of muscarinic acetylcholine receptors (mAChRs). Unlike atropine, its quaternary ammonium structure limits its ability to cross the blood-brain barrier, thus primarily exerting its effects on the peripheral nervous system. It blocks the action of acetylcholine at parasympathetic neuroeffector junctions.



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